molecular formula C13H16N2O2S B2604210 2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid CAS No. 565179-46-6

2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid

Cat. No.: B2604210
CAS No.: 565179-46-6
M. Wt: 264.34
InChI Key: BVZKCZSYSUOTBV-UHFFFAOYSA-N
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Description

2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid is a chemical compound with the molecular formula C13H16N2O2S and a molecular weight of 264.35 g/mol This compound is characterized by the presence of a benzimidazole ring, a sulfanyl group, and a propanoic acid moiety

Scientific Research Applications

2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid has a wide range of scientific research applications, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific incidents occur .

Preparation Methods

The synthesis of 2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, amides, and esters.

Mechanism of Action

The mechanism of action of 2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(1-propylbenzimidazol-2-yl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-3-8-15-11-7-5-4-6-10(11)14-13(15)18-9(2)12(16)17/h4-7,9H,3,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZKCZSYSUOTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1SC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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